molecular formula C11H14FN B8637855 Cyclobutyl(2-fluorophenyl)methanamine

Cyclobutyl(2-fluorophenyl)methanamine

Cat. No. B8637855
M. Wt: 179.23 g/mol
InChI Key: YJFHXADLILVEPX-UHFFFAOYSA-N
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Patent
US08207347B2

Procedure details

One third of a solution of cyclobutyl bromide (5.0 g, 41.3 mmol) in anhydrous tetrahydrofuran (24 mL) was stirred with magnesium (1.11 g, 46.3 mmol) under reflux. The remaining solution was added dropwise over a period of 15 minutes, and the stirring at reflux continued for 30 min. To the obtained solution 2-fluorobenzonitrile (1.2 g) in THF (15 ml) was added dropwise at 0° C. The mixture was stirred for 5.5 h at 0° C. followed by addition of methanol (30 ml) and sodium borohydride (1.13 g). The reaction mixture was stirred for 16 hours at ambient temperature and concentrated. The residue was partitioned between chloroform (3×100 ml) and water, and the pH was adjusted to 1. The mixture was extracted with chloroform. The aqueous phase was adjusted to pH=10, and extracted with chloroform (3×100 ml). The combined organic layers were dried, evaporated and purified by column chromatography on silica gel (ethyl acetate/petroleum ether=1/1) to afford the title amine (0.45 g, yield: 7.9%) 1H NMR (CD3OD, 400 MHz) 7.49-7.38 (m, 2H), 7.30-7.15 (m, 2H), 4.50 (d, J=10.4 Hz, 1H), 3.00-2.90 (m, 1H), 2.29-2.21 (m, 1H), 2.09-1.71 (m, 5H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
7.9%

Identifiers

REACTION_CXSMILES
[CH:1]1(Br)[CH2:4][CH2:3][CH2:2]1.[Mg].[F:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]#[N:11].[BH4-].[Na+]>O1CCCC1.CO>[CH:1]1([CH:10]([NH2:11])[C:9]2[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=2[F:7])[CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCC1)Br
Name
Quantity
1.11 g
Type
reactant
Smiles
[Mg]
Name
Quantity
24 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.13 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5.5 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
The remaining solution was added dropwise over a period of 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the stirring at reflux
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 hours at ambient temperature
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between chloroform (3×100 ml) and water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×100 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (ethyl acetate/petroleum ether=1/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCC1)C(C1=C(C=CC=C1)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 7.9%
YIELD: CALCULATEDPERCENTYIELD 25.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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